5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol
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Overview
Description
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are found in various pharmaceuticals, including antiviral, antibacterial, and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol typically involves the reaction of 5-amino-1H-benzimidazole with a suitable pentan-2-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. The benzimidazole ring is known to interact with nucleic acids and proteins, leading to various biological effects . The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-benzimidazol-2-yl)methanol dihydrochloride
- 1,5-bis(1H-benzimidazol-2-yl)pentan-3-one
- 2-(4-aminophenyl)-5-amino-benzimidazole
Uniqueness
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is unique due to its specific structure, which combines the benzimidazole ring with a pentan-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12/h5-8,16H,2-4,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDOTJZROIZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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